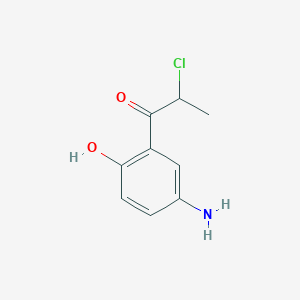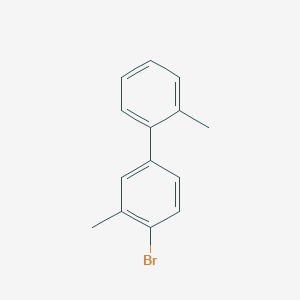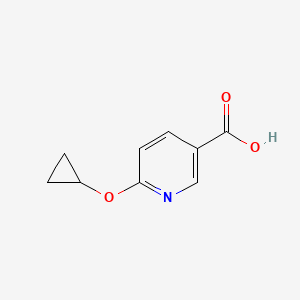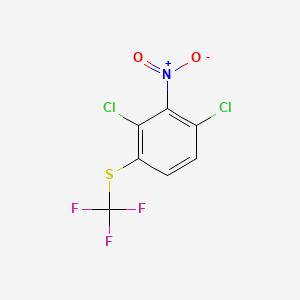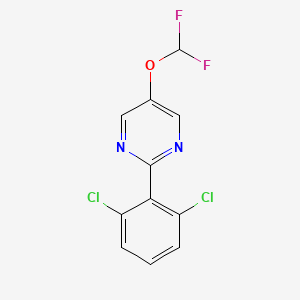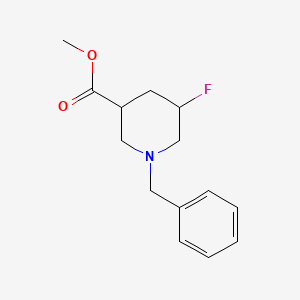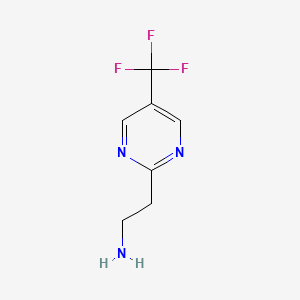![molecular formula C11H20N4 B14037443 (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Reduction and Functionalization: The final steps involve reduction and functionalization to introduce the methanamine group, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Copper (I) catalysts for cycloaddition reactions, palladium catalysts for hydrogenation.
Major Products:
Oxidation Products: Imines, oxides.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds.
Chemistry:
Ligand Design: The compound is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Click Chemistry: It serves as a reagent in click chemistry, facilitating the synthesis of diverse molecular architectures.
Biology and Medicine:
Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Drug Development: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions . Additionally, the compound’s structure allows it to form stable complexes with biomolecules, facilitating its use in bioconjugation and drug development .
Comparison with Similar Compounds
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methanamine: Similar structure but lacks the tetrahydrobenzo moiety.
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)acetic acid: Contains an acetic acid group instead of the methanamine group.
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methylamine: Similar structure but with a methylamine group.
Uniqueness: The presence of the tetrahydrobenzo[d][1,2,3]triazole moiety in (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine imparts unique properties, such as enhanced stability and specific binding affinities, making it distinct from other triazole derivatives .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1-tert-butyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)methanamine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)15-10-5-4-8(7-12)6-9(10)13-14-15/h8H,4-7,12H2,1-3H3 |
InChI Key |
FEPGYKIENPVKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(CC(CC2)CN)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


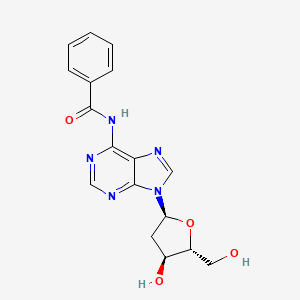
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
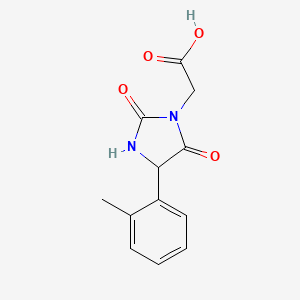
![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
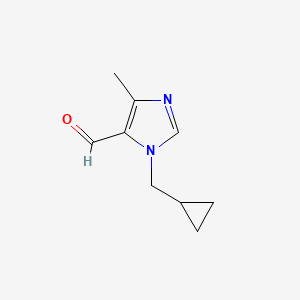
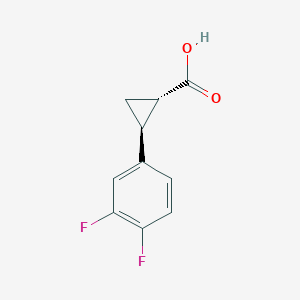
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
